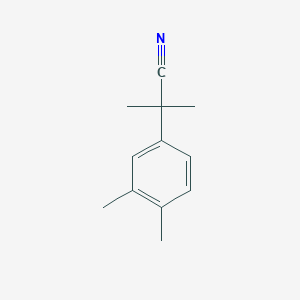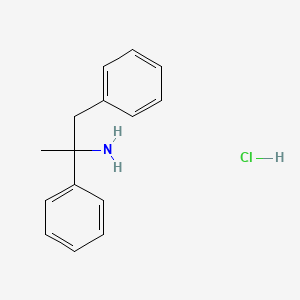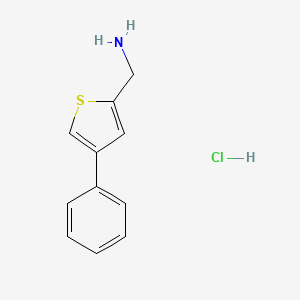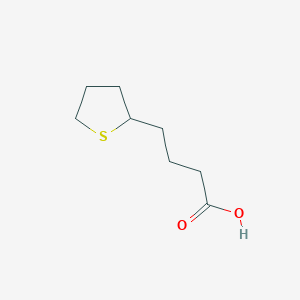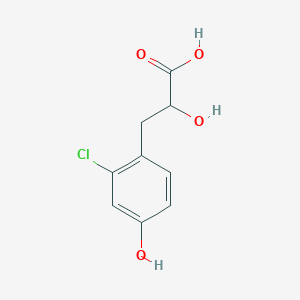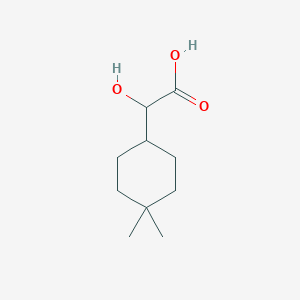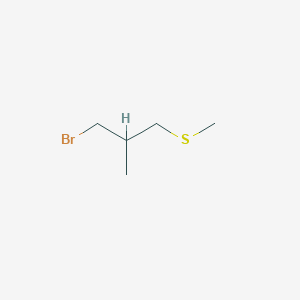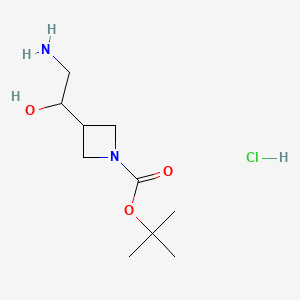
2-Hydroxy-4-(thiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under controlled conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to introduce the thiophene ring . Another method involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes, such as the asymmetric reduction of precursors with specific enzymes, is gaining popularity due to its environmental benefits and efficiency .
化学反应分析
Types of Reactions
2-Hydroxy-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
科学研究应用
2-Hydroxy-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用机制
The mechanism of action of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring’s unique electronic properties also contribute to its biological activity by facilitating interactions with various biomolecules .
相似化合物的比较
2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be compared with other thiophene derivatives, such as:
4-(Thiophen-2-yl)benzoic acid: Similar in structure but with a benzoic acid backbone instead of butanoic acid.
2-Hydroxy-4-(methylthio)butanoic acid: Contains a methylthio group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10O3S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
2-hydroxy-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O3S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7,9H,1-2H2,(H,10,11) |
InChI 键 |
TXWOTZZYHBYENH-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


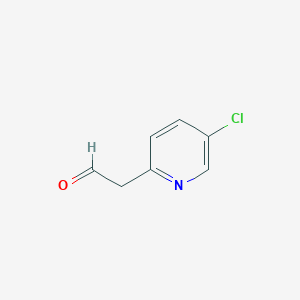
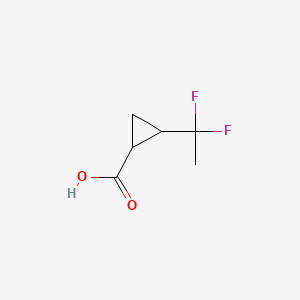
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
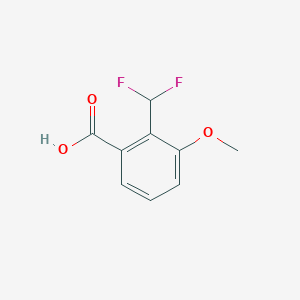
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
